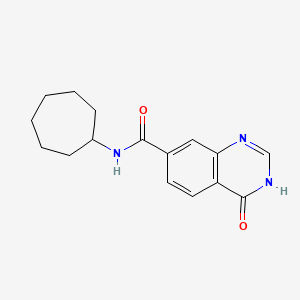![molecular formula C17H18N2O4 B14096898 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B14096898.png)
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl}quinolin-2-ol is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
The synthesis of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-quinolinol with 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds and heterocycles.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards the target.
Comparación Con Compuestos Similares
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol can be compared with similar compounds such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the quinoline moiety, making it less versatile in terms of biological activity.
Quinolin-2-ol: This compound lacks the spirocyclic structure, which can affect its binding properties and stability.
4-Piperidone ethylene acetal: Similar in structure but without the quinoline ring, limiting its applications in medicinal chemistry.
The uniqueness of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol lies in its combination of a spirocyclic structure with a quinoline moiety, providing a balance of rigidity and flexibility that can be exploited in various scientific applications.
Propiedades
Fórmula molecular |
C17H18N2O4 |
|---|---|
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H18N2O4/c20-15-11-13(12-3-1-2-4-14(12)18-15)16(21)19-7-5-17(6-8-19)22-9-10-23-17/h1-4,11H,5-10H2,(H,18,20) |
Clave InChI |
BDZCYHYWTXVKAI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCO2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096820.png)
![4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester](/img/structure/B14096826.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14096835.png)
![3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14096839.png)


![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)
![1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid](/img/structure/B14096868.png)
![[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane](/img/structure/B14096896.png)

![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096914.png)
![3-(2-chlorobenzyl)-9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096922.png)
